molecular formula C8H10FNO B1323564 2-Fluoro-5-methoxybenzylamine CAS No. 93071-83-1

2-Fluoro-5-methoxybenzylamine

Cat. No.: B1323564
CAS No.: 93071-83-1
M. Wt: 155.17 g/mol
InChI Key: BAFHKFIYBFCXAU-UHFFFAOYSA-N
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Description

2-Fluoro-5-methoxybenzylamine is a chemical compound with the molecular formula C8H10FNO It is a derivative of methanamine, where the phenyl ring is substituted with a fluoro group at the 2-position and a methoxy group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-methoxybenzylamine typically involves the following steps:

    Nitration: The starting material, 2-fluoroanisole, undergoes nitration to introduce a nitro group at the 5-position.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Amination: The resulting amine is then subjected to amination to introduce the methanamine group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by purification steps to obtain the desired compound with high purity. These methods are optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methoxybenzylamine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-Fluoro-5-methoxybenzylamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methoxybenzylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2-Fluoro-6-methoxyphenyl)methanamine: Similar structure with the methoxy group at the 6-position instead of the 5-position.

    (2-Fluoro-4-methoxyphenyl)methanamine: Similar structure with the methoxy group at the 4-position instead of the 5-position.

Uniqueness

2-Fluoro-5-methoxybenzylamine is unique due to the specific positioning of the fluoro and methoxy groups, which can influence its chemical reactivity and biological activity. This unique structure can result in different interactions with molecular targets compared to its analogs.

Biological Activity

2-Fluoro-5-methoxybenzylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in research and medicine, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C8H10FNO, characterized by the presence of a fluorine atom at the 2-position and a methoxy group at the 5-position of the benzene ring. This unique substitution pattern influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can act as a ligand, binding to enzymes and modulating their activity. This modulation can lead to various biological effects, including anti-cancer properties .
  • Receptor Interaction : It has been noted that similar compounds often interact with receptors such as the serotonin 5-HT2A receptor, which is critical in mediating effects related to mood and perception .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • In vitro Studies : The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines. For instance, compounds with similar structures demonstrated significant growth inhibition in colon cancer cells .
  • Mechanistic Insights : The mechanism involves inducing cell cycle arrest and apoptosis in cancer cells, potentially through the regulation of cyclin proteins and the generation of reactive oxygen species (ROS) .

Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties. Compounds with similar structural features have been reported to exhibit activity against bacterial strains, indicating potential utility in treating infections .

Case Studies

  • Study on Cancer Cell Lines : A study evaluated the effects of this compound on HCT-116 colorectal cancer cells. The compound induced G2/M phase arrest, demonstrating its potential as a therapeutic agent against colorectal cancer .
  • Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy of benzylamine derivatives, including this compound, against common pathogens. Results indicated moderate activity, warranting further exploration into its use as an antimicrobial agent .

Table 1: Biological Activities of this compound

Activity TypeAssessed EffectReference
AnticancerInduces G2/M phase arrest
AntimicrobialModerate activity against bacteria
Enzyme InhibitionModulates enzyme activity

Table 2: Comparison with Related Compounds

Compound NameStructureUnique Features
This compoundC8H10FNOFluorine at 2-position enhances reactivity
3-Fluoro-5-methoxybenzylamineC9H10FNODifferent fluorine position may alter binding
4-Fluoro-5-methoxybenzylamineC9H10FNOVaries in electronic effects compared to others

Properties

IUPAC Name

(2-fluoro-5-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFHKFIYBFCXAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641070
Record name 1-(2-Fluoro-5-methoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93071-83-1
Record name 1-(2-Fluoro-5-methoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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